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molecular formula C11H10FNO3 B8291313 5-Fluoro-4-hydroxymethyl-6-methoxy-quinolin-3-ol

5-Fluoro-4-hydroxymethyl-6-methoxy-quinolin-3-ol

Cat. No. B8291313
M. Wt: 223.20 g/mol
InChI Key: PMTGGYRBJMVSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927541B2

Procedure details

3-Acetoxy-5-fluoro-6-methoxy-quinoline-4-carboxylic acid methyl ester (355 mg, 1.21 mmol, 1.0 eq) is added at 0° C. to a stirred suspension of lithium aluminium hydride (138 mg, 3.63 mmol, 3.0 eq) in tetrahydrofuran (5 mL). After 2 hours stirring at 0° C., brine is used to quench the reaction and the resulting mixture is extracted with ethyl acetate (3×10 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a residue that is suspended in dichloromethane:methanol (10:1, v/v) and filtered to afford 5-fluoro-4-hydroxymethyl-6-methoxy-quinolin-3-ol as an off-white solid (62 mg, 23% yield).
Name
3-Acetoxy-5-fluoro-6-methoxy-quinoline-4-carboxylic acid methyl ester
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:16][CH3:17])[C:13]=2[F:15])[N:8]=[CH:7][C:6]=1[O:18]C(=O)C)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.[Cl-].[Na+].O.ClCCl.CO>[F:15][C:13]1[C:12]([O:16][CH3:17])=[CH:11][CH:10]=[C:9]2[C:14]=1[C:5]([CH2:3][OH:2])=[C:6]([OH:18])[CH:7]=[N:8]2 |f:1.2.3.4.5.6,8.9.10,11.12|

Inputs

Step One
Name
3-Acetoxy-5-fluoro-6-methoxy-quinoline-4-carboxylic acid methyl ester
Quantity
355 mg
Type
reactant
Smiles
COC(=O)C1=C(C=NC2=CC=C(C(=C12)F)OC)OC(C)=O
Name
Quantity
138 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 2 hours stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with ethyl acetate (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue that
FILTRATION
Type
FILTRATION
Details
v/v) and filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C2C(=C(C=NC2=CC=C1OC)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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